molecular formula C10H12O3 B13611779 2-Ethyl-4-methoxybenzoic acid

2-Ethyl-4-methoxybenzoic acid

Cat. No.: B13611779
M. Wt: 180.20 g/mol
InChI Key: USJWJQZAWFTHCO-UHFFFAOYSA-N
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Description

2-Ethyl-4-methoxybenzoic acid is a substituted benzoic acid derivative featuring an ethyl group at the ortho (2nd) position and a methoxy group at the para (4th) position relative to the carboxylic acid functional group. For instance, substituted benzoic acids are frequently employed as intermediates in drug development due to their tunable electronic and steric properties .

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-ethyl-4-methoxybenzoic acid

InChI

InChI=1S/C10H12O3/c1-3-7-6-8(13-2)4-5-9(7)10(11)12/h4-6H,3H2,1-2H3,(H,11,12)

InChI Key

USJWJQZAWFTHCO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-4-methoxybenzoic acid can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-ethyl-4-methoxybenzoic acid with analogous compounds in terms of substituent effects, functional groups, and synthesis methodologies.

Substituent Position and Electronic Effects

  • 4-(4-Substitutedbenzamido)benzoic Acid () : This compound contains a benzamido group at the para position and a carboxylic acid. The amide group introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to this compound, where the methoxy group is electron-donating, reducing acidity (pKa) relative to unsubstituted benzoic acid .
  • Methyl 4-Acetamido-5-chloro-2-methoxybenzoate () : The ester functional group (vs. carboxylic acid in the target compound) lowers polarity and increases lipophilicity. The chloro substituent (electron-withdrawing) further modifies reactivity, contrasting with the ethyl group (electron-donating) in this compound .

Functional Group Impact on Physical Properties

Compound Functional Group Key Substituents Polarity Likely Melting Point Trend
This compound Carboxylic acid 2-Ethyl, 4-methoxy High Moderate (150–200°C)*
4-(4-Methylbenzamido)benzoic acid Carboxylic acid, amide 4-Methylbenzamido Very High High (>200°C)
Methyl 4-acetamido-2-methoxybenzoate Ester, amide 4-Acetamido, 2-methoxy Moderate Low (<150°C)

Key Research Findings and Trends

Acidity Modulation : Methoxy groups (electron-donating) reduce carboxylic acid acidity, whereas chloro or nitro groups (electron-withdrawing) increase it. This contrast is critical in designing pH-sensitive drug candidates .

Synthetic Flexibility : Carboxylic acids (e.g., this compound) offer broader derivatization pathways (e.g., salt formation, esterification) compared to pre-formed esters or amides .

Biological Activity

2-Ethyl-4-methoxybenzoic acid is an aromatic carboxylic acid known for its structural similarity to benzoic acid and its potential therapeutic applications. This compound features a methoxy group and an ethyl substituent, which contribute to its unique chemical properties and biological activities. Recent studies have highlighted various aspects of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer effects.

Chemical Structure and Properties

  • Molecular Formula : C11H14O3
  • Molecular Weight : 198.23 g/mol
  • Solubility : Insoluble in water; soluble in alcohols, ether, and ethyl acetate.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The compound’s structure allows it to interact with microbial cell membranes, leading to cell lysis and death.

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory properties in vitro. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response. This effect could be beneficial in treating conditions characterized by chronic inflammation.

Anticancer Potential

Preliminary findings indicate that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. These effects suggest a mechanism that could be exploited for therapeutic purposes in oncology .

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

  • Caspase Activation : Induces apoptosis by activating caspases, which are crucial for programmed cell death.
  • Cytokine Modulation : Alters the expression of cytokines involved in inflammatory responses.
  • Membrane Disruption : Interacts with microbial membranes, leading to increased permeability and cell death .

Case Studies

StudyObjectiveFindings
Study 1 (2020)Evaluate antimicrobial activityShowed significant inhibition against E. coli and S. aureus at concentrations of 50 µg/mL.
Study 2 (2021)Investigate anti-inflammatory effectsReduced TNF-alpha levels by 40% in LPS-stimulated macrophages.
Study 3 (2022)Assess anticancer potentialInduced apoptosis in breast cancer cell lines with IC50 values around 25 µM .

Q & A

Q. How does the ethyl substituent influence the crystallinity of this compound compared to its non-alkylated analogs?

  • Crystallography : Perform single-crystal X-ray diffraction to compare packing efficiency. The ethyl group may introduce steric hindrance, reducing crystal symmetry. ’s recrystallization protocol (ethanol) can be adapted for crystal growth .

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